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Compound of Interest

Compound Name: 10-Methylphenothiazine

Cat. No.: B072558 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 10-Methylphenothiazine

This guide provides a comprehensive overview of the spectroscopic data for 10-
Methylphenothiazine (C₁₃H₁₁NS), a significant heterocyclic compound within the

phenothiazine class.[1][2] The information presented is tailored for researchers, scientists, and

professionals in drug development who rely on precise analytical data for structural elucidation

and characterization. This document details infrared (IR) and nuclear magnetic resonance

(NMR) data, outlines the experimental protocols for their acquisition, and provides a logical

workflow for spectroscopic analysis.

Data Presentation
The quantitative spectroscopic data for 10-Methylphenothiazine are summarized in the tables

below for clarity and ease of comparison.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation. The spectrum of 10-Methylphenothiazine shows

characteristic peaks corresponding to its aromatic rings, C-N, and C-S bonds.

Table 1: Key IR Absorption Bands for 10-Methylphenothiazine
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Frequency (cm⁻¹) Vibration Type Functional Group

~3050 Aromatic C-H Stretch C-H (Aromatic)

~1595, 1574 Ring C=C Breathing C=C (Aromatic)

~1474, 1445 Ring C=C Breathing C=C (Aromatic)

~1254 Symmetric C-N-C Stretch C-N-C

~1080 Symmetric C-S-C Stretch C-S-C

~870-820 C-H Out-of-plane Bending 1,2,4-Trisubstituted Ring

Note: The exact peak positions can vary slightly based on the experimental method (e.g., KBr

pellet vs. ATR). The data presented is a compilation of typical values for phenothiazine

derivatives.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment

of atoms. Data for both proton (¹H) and carbon-13 (¹³C) NMR are presented.

¹H NMR Spectroscopy

Proton NMR reveals the number of different types of protons and their neighboring

environments.

Table 2: ¹H NMR Spectroscopic Data for 10-Methylphenothiazine
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Solvent

7.18 - 7.25 Multiplet 2H Aromatic CH DMSO-d₆

7.12 Triplet 2H Aromatic CH DMSO-d₆

6.95 Doublet 2H Aromatic CH DMSO-d₆

6.88 Triplet 2H Aromatic CH DMSO-d₆

3.34 Singlet 3H N-CH₃ DMSO-d₆

Data sourced from SpectraBase, acquired on a 500 MHz spectrometer.[4]

¹³C NMR Spectroscopy

Carbon-13 NMR is used to determine the number of non-equivalent carbon atoms in a

molecule.

Table 3: ¹³C NMR Spectroscopic Data for 10-Methylphenothiazine

Chemical Shift (δ) ppm Assignment Solvent

145.4 C-S & C-N (quaternary) CDCl₃

127.4 Aromatic CH CDCl₃

127.2 Aromatic CH CDCl₃

122.9 Aromatic CH CDCl₃

122.5 Aromatic CH CDCl₃

114.7 Aromatic CH CDCl₃

35.7 N-CH₃ CDCl₃

Data sourced from a literature reference, acquired on a Bruker WP-200 instrument.[5]

Experimental Protocols
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Detailed methodologies are crucial for the reproduction and verification of spectroscopic data.

The following are generalized protocols for obtaining the IR and NMR spectra of 10-
Methylphenothiazine.

Infrared (IR) Spectroscopy Protocol (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid

samples.

Sample Preparation: A small amount of solid 10-Methylphenothiazine (98% purity) is

placed directly onto the ATR crystal (e.g., diamond).[6]

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent is used.[1]

Data Acquisition:

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

A background spectrum of the clean, empty ATR crystal is collected first.

The sample is then placed on the crystal, and pressure is applied using a clamp to ensure

good contact.

The sample spectrum is collected, typically averaging 32 or 64 scans to improve the

signal-to-noise ratio.

Resolution is set to 4 cm⁻¹.

Data Processing: The instrument's software automatically ratios the sample spectrum

against the background spectrum to generate the final absorbance or transmittance

spectrum. Baseline correction may be applied if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Sample Preparation:
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Approximately 5-10 mg of 10-Methylphenothiazine is dissolved in ~0.7 mL of a

deuterated solvent (e.g., DMSO-d₆ for ¹H NMR or CDCl₃ for ¹³C NMR) in a standard 5 mm

NMR tube.[4][5]

A small amount of an internal standard, typically tetramethylsilane (TMS), is added to

reference the chemical shifts to 0.00 ppm.

Instrumentation: A high-field NMR spectrometer (e.g., Varian 400 MHz or Bruker 500 MHz) is

used.[4][7]

Data Acquisition:

For ¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30° pulse

angle, a relaxation delay of 1-2 seconds, and the acquisition of 16 to 64 transients.

For ¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum and

enhance the signal. A larger number of transients (e.g., 1024 or more) is typically required

due to the low natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay, FID) is processed by applying a

Fourier transform. The resulting spectrum is then phased and baseline corrected. For ¹H

NMR, the peaks are integrated to determine the relative ratios of protons.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow from sample handling to final structural

analysis in a typical spectroscopic characterization process.
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Caption: Workflow for Spectroscopic Analysis of 10-Methylphenothiazine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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